Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenamine core substituted with two 2-chloroethyl groups and an octyloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- typically involves the reaction of benzenamine derivatives with 2-chloroethyl reagents under controlled conditions. One common method includes the use of N,N-bis(2-chloroethyl)amine hydrochloride as a starting material, which reacts with a benzenamine derivative in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The benzenamine core can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation may produce a nitro compound.
Scientific Research Applications
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores their potential as therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- involves its interaction with molecular targets through its reactive chloroethyl groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving DNA alkylation, protein modification, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride
- N,N-Bis(2-chloroethyl)benzeneethanamine
- Benzenamine, N,N-bis(2-chloroethyl)-2-phenoxy-
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
82894-37-9 |
---|---|
Molecular Formula |
C18H29Cl2NO |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-octoxyaniline |
InChI |
InChI=1S/C18H29Cl2NO/c1-2-3-4-5-6-7-16-22-18-10-8-17(9-11-18)21(14-12-19)15-13-20/h8-11H,2-7,12-16H2,1H3 |
InChI Key |
VMMDKIGKOMDJTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.